molecular formula C4H7O3- B1227057 4-Hydroxybutanoate CAS No. 1320-61-2

4-Hydroxybutanoate

Cat. No. B1227057
Key on ui cas rn: 1320-61-2
M. Wt: 103.1 g/mol
InChI Key: SJZRECIVHVDYJC-UHFFFAOYSA-M
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Patent
US08383379B2

Procedure details

4-Hydroxybutyrate-3-hydroxypropionate-lactate terpolymer was prepared according to the method of example 2 except that the collected cells was anaerobically cultured for 3 days in MR medium further containing 2 g/L of 4-hydroxybutyrate (4-HB), 2 g/L of 3-hydroxypropionate (3-HP), 100 mg/L of ampicillin and 30 mg/L of chloramphenicol instead of MR medium further containing g/L of 4-HB, 100 mg/L of ampicillin and 30 mg/L of chloramphenicol. —As a result of the analysis, methyl-4-hydroxybutyrate, methyl-3-hydroxypropionate and methyl-lactate were detected in E. coli Top10/pPs619C1300-CPPCT/pMCSPtbBuk transformant, which meant that new 4-hydroxybutyrate-3-hydroxypropionate-lactate terpolymer [poly(4-hydroxybutyrate-co-3-hydroxypropionate-co-lactate)] was prepared by the recombinant E. Coli. 1H-NMR and GC-MSD results of the obtained 4-hydroxybutyrate-3-hydroxypropionate-lactate terpolymer were shown in FIGS. 6 and 7, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6].[OH:8][CH2:9][CH2:10][C:11]([O-:13])=[O:12].[CH3:14][C:15]1(C)S[C@@H]2[C@H](NC([C@H](N)C3C=CC=CC=3)=O)[C:21](=[O:22])N2[C@H:16]1[C:34]([OH:36])=[O:35].C1C([C@@H:44]([OH:54])[C@H:45](NC(C(Cl)Cl)=O)[CH2:46][OH:47])=CC=C([N+]([O-])=O)C=1>>[OH:1][CH2:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6].[OH:8][CH2:9][CH2:10][C:11]([O-:13])=[O:12].[C:34]([O-:36])(=[O:35])[CH:16]([CH3:15])[OH:47].[CH3:14][O:6][C:5](=[O:7])[CH2:4][CH2:3][CH2:2][OH:1].[CH3:21][O:22][C:44](=[O:54])[CH2:45][CH2:46][OH:47].[CH3:2][O:1][C:46](=[O:47])[CH:45]([CH3:44])[OH:8] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCC(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCC(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OCCCC(=O)[O-].OCCC(=O)[O-].C(C(O)C)(=O)[O-]
Name
Type
product
Smiles
COC(CCCO)=O
Name
Type
product
Smiles
COC(CCO)=O
Name
Type
product
Smiles
COC(C(O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08383379B2

Procedure details

4-Hydroxybutyrate-3-hydroxypropionate-lactate terpolymer was prepared according to the method of example 2 except that the collected cells was anaerobically cultured for 3 days in MR medium further containing 2 g/L of 4-hydroxybutyrate (4-HB), 2 g/L of 3-hydroxypropionate (3-HP), 100 mg/L of ampicillin and 30 mg/L of chloramphenicol instead of MR medium further containing g/L of 4-HB, 100 mg/L of ampicillin and 30 mg/L of chloramphenicol. —As a result of the analysis, methyl-4-hydroxybutyrate, methyl-3-hydroxypropionate and methyl-lactate were detected in E. coli Top10/pPs619C1300-CPPCT/pMCSPtbBuk transformant, which meant that new 4-hydroxybutyrate-3-hydroxypropionate-lactate terpolymer [poly(4-hydroxybutyrate-co-3-hydroxypropionate-co-lactate)] was prepared by the recombinant E. Coli. 1H-NMR and GC-MSD results of the obtained 4-hydroxybutyrate-3-hydroxypropionate-lactate terpolymer were shown in FIGS. 6 and 7, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6].[OH:8][CH2:9][CH2:10][C:11]([O-:13])=[O:12].[CH3:14][C:15]1(C)S[C@@H]2[C@H](NC([C@H](N)C3C=CC=CC=3)=O)[C:21](=[O:22])N2[C@H:16]1[C:34]([OH:36])=[O:35].C1C([C@@H:44]([OH:54])[C@H:45](NC(C(Cl)Cl)=O)[CH2:46][OH:47])=CC=C([N+]([O-])=O)C=1>>[OH:1][CH2:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6].[OH:8][CH2:9][CH2:10][C:11]([O-:13])=[O:12].[C:34]([O-:36])(=[O:35])[CH:16]([CH3:15])[OH:47].[CH3:14][O:6][C:5](=[O:7])[CH2:4][CH2:3][CH2:2][OH:1].[CH3:21][O:22][C:44](=[O:54])[CH2:45][CH2:46][OH:47].[CH3:2][O:1][C:46](=[O:47])[CH:45]([CH3:44])[OH:8] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCC(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCC(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OCCCC(=O)[O-].OCCC(=O)[O-].C(C(O)C)(=O)[O-]
Name
Type
product
Smiles
COC(CCCO)=O
Name
Type
product
Smiles
COC(CCO)=O
Name
Type
product
Smiles
COC(C(O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08383379B2

Procedure details

4-Hydroxybutyrate-3-hydroxypropionate-lactate terpolymer was prepared according to the method of example 2 except that the collected cells was anaerobically cultured for 3 days in MR medium further containing 2 g/L of 4-hydroxybutyrate (4-HB), 2 g/L of 3-hydroxypropionate (3-HP), 100 mg/L of ampicillin and 30 mg/L of chloramphenicol instead of MR medium further containing g/L of 4-HB, 100 mg/L of ampicillin and 30 mg/L of chloramphenicol. —As a result of the analysis, methyl-4-hydroxybutyrate, methyl-3-hydroxypropionate and methyl-lactate were detected in E. coli Top10/pPs619C1300-CPPCT/pMCSPtbBuk transformant, which meant that new 4-hydroxybutyrate-3-hydroxypropionate-lactate terpolymer [poly(4-hydroxybutyrate-co-3-hydroxypropionate-co-lactate)] was prepared by the recombinant E. Coli. 1H-NMR and GC-MSD results of the obtained 4-hydroxybutyrate-3-hydroxypropionate-lactate terpolymer were shown in FIGS. 6 and 7, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6].[OH:8][CH2:9][CH2:10][C:11]([O-:13])=[O:12].[CH3:14][C:15]1(C)S[C@@H]2[C@H](NC([C@H](N)C3C=CC=CC=3)=O)[C:21](=[O:22])N2[C@H:16]1[C:34]([OH:36])=[O:35].C1C([C@@H:44]([OH:54])[C@H:45](NC(C(Cl)Cl)=O)[CH2:46][OH:47])=CC=C([N+]([O-])=O)C=1>>[OH:1][CH2:2][CH2:3][CH2:4][C:5]([O-:7])=[O:6].[OH:8][CH2:9][CH2:10][C:11]([O-:13])=[O:12].[C:34]([O-:36])(=[O:35])[CH:16]([CH3:15])[OH:47].[CH3:14][O:6][C:5](=[O:7])[CH2:4][CH2:3][CH2:2][OH:1].[CH3:21][O:22][C:44](=[O:54])[CH2:45][CH2:46][OH:47].[CH3:2][O:1][C:46](=[O:47])[CH:45]([CH3:44])[OH:8] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCC(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCC(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C=3C=CC=CC3)N)C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OCCCC(=O)[O-].OCCC(=O)[O-].C(C(O)C)(=O)[O-]
Name
Type
product
Smiles
COC(CCCO)=O
Name
Type
product
Smiles
COC(CCO)=O
Name
Type
product
Smiles
COC(C(O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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